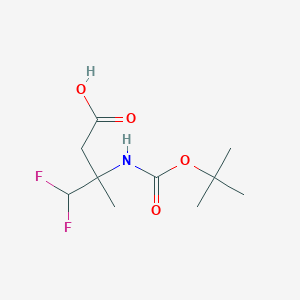

3-Boc-amino-4,4-difluoro-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-Boc-amino-4,4-difluoro-3-methylbutanoic acid” is a complex organic molecule. It contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Wissenschaftliche Forschungsanwendungen

Synthesis of β-Peptides

The synthesis of β-peptides, which incorporate geminally disubstituted β-amino acids like 3-Boc-amino-4,4-difluoro-3-methylbutanoic acid, has been explored. These β-peptides do not fit into the conventional secondary structural patterns known for β-peptides. This research demonstrates the preparation of 2,2- and 3,3-dimethyl derivatives of 3-aminopropanoic acid, which are closely related to the structural motif of the subject compound. The crystal structures and NMR, IR spectra of these compounds suggest their potential as a turn-forming motif for β-peptides, offering insights into novel peptide structures and functions (Seebach et al., 1998).

Diastereoselective Alkylation

Research into the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, closely related to the manipulation of this compound, showcases the synthetic flexibility and potential of such compounds in creating enantiomerically pure substances. This study highlights the preparative HPLC separation and subsequent chemical reactions that enable the production of highly selective and functionalized β-amino acids, which are crucial in the development of peptidomimetics and pharmaceutical compounds (Estermann & Seebach, 1988).

Mimicking β-Strand Structures

The design of unnatural amino acids that mimic tripeptide β-strand structures and form β-sheet-like hydrogen-bonded dimers has been explored. These molecules, closely related to this compound, display the ability to duplicate the hydrogen-bonding functionality of peptide strands, suggesting their utility in creating stable, well-defined secondary structures in synthetic peptides. Such compounds offer new avenues for the development of biomimetic materials and the study of protein folding mechanisms (Nowick et al., 2000).

Development of Fluorinated Amino Acids

Stereoselective syntheses of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid, which share structural similarities with this compound, demonstrate the compound's potential as a precursor in creating valuable fluorinated amino acids. These amino acids are of great interest due to their utility in medicinal chemistry and drug design, offering unique physicochemical properties and metabolic stability (Pigza et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,4-difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO4/c1-9(2,3)17-8(16)13-10(4,7(11)12)5-6(14)15/h7H,5H2,1-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRXRCDSVNHQSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2877952.png)

![N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877956.png)

![N-(4-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2877957.png)

![1,7-dimethyl-8-(3-(3-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2877958.png)

![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)

![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)